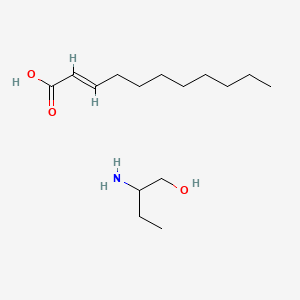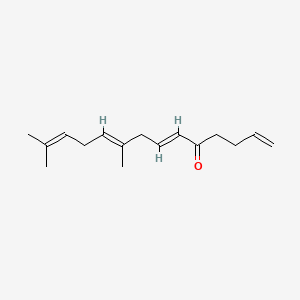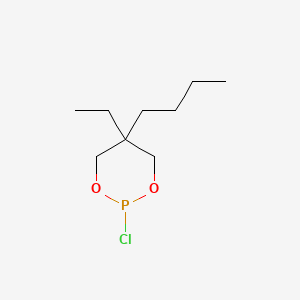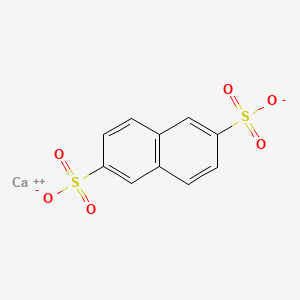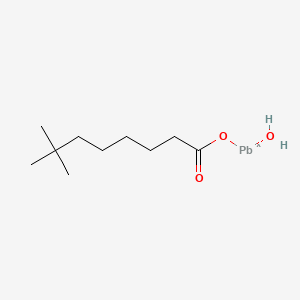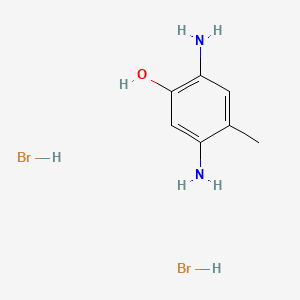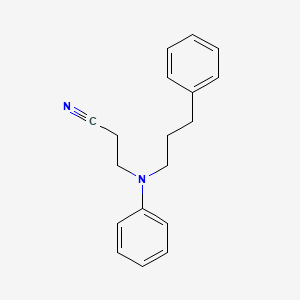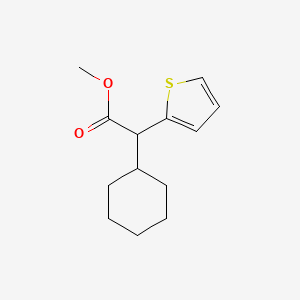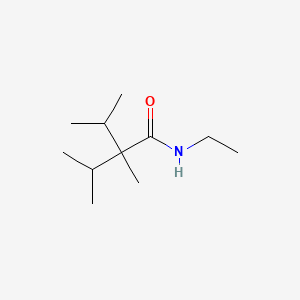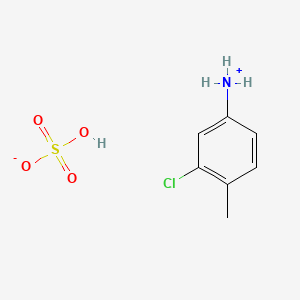
3-Chloro-4-methylanilinium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methylanilinium hydrogen sulphate is an organic compound with the molecular formula C7H10ClNO4S. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylanilinium hydrogen sulphate typically involves the reaction of 3-chloro-4-methylaniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Chloro-4-methylaniline+Sulfuric Acid→3-Chloro-4-methylanilinium hydrogen sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methylanilinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitro compounds or quinones.
Reduction: The primary product is 3-chloro-4-methylaniline.
Substitution: Products vary based on the nucleophile used, such as 3-hydroxy-4-methylaniline.
Aplicaciones Científicas De Investigación
3-Chloro-4-methylanilinium hydrogen sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methylanilinium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroaniline: Lacks the methyl group at the fourth position.
4-Methylaniline: Lacks the chlorine atom at the third position.
3-Chloro-4-nitroaniline: Contains a nitro group instead of a methyl group.
Uniqueness
3-Chloro-4-methylanilinium hydrogen sulphate is unique due to the presence of both chlorine and methyl substituents on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
7745-88-2 |
|---|---|
Fórmula molecular |
C7H10ClNO4S |
Peso molecular |
239.68 g/mol |
Nombre IUPAC |
(3-chloro-4-methylphenyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C7H8ClN.H2O4S/c1-5-2-3-6(9)4-7(5)8;1-5(2,3)4/h2-4H,9H2,1H3;(H2,1,2,3,4) |
Clave InChI |
RMTRDZIMQHDKDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[NH3+])Cl.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


